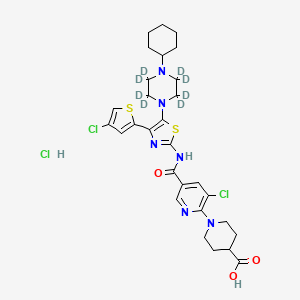
5|A-Androstan-3|A-ol-17-one-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5|A-Androstan-3|A-ol-17-one-d5: is a deuterium-labeled steroid compoundThis compound is often used in scientific research due to its stability and traceability, making it valuable for various analytical and biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5|A-Androstan-3|A-ol-17-one-d5 involves the incorporation of deuterium atoms into the parent compound, 5|A-Androstan-3|A-ol-17-one. This can be achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under controlled conditions to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 5|A-Androstan-3|A-ol-17-one-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized derivatives.
Reduction: Conversion to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 5|A-Androstan-3|A-ol-17-one-d5 is used as a stable isotope-labeled internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. It helps in the accurate quantification and identification of steroid metabolites .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. It serves as a tracer to investigate the metabolism of steroids in various biological systems .
Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of steroid-based drugs. It helps in understanding the absorption, distribution, metabolism, and excretion of these drugs .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of steroid-based medications. It ensures the accuracy and consistency of drug formulations .
Mecanismo De Acción
The mechanism of action of 5|A-Androstan-3|A-ol-17-one-d5 involves its interaction with specific molecular targets and pathways. As a deuterium-labeled compound, it does not exert biological effects directly but serves as a tracer in various biochemical assays. It helps in tracking the metabolic fate of steroids and understanding their interactions with enzymes and receptors .
Comparación Con Compuestos Similares
5|A-Androstan-3|A-ol-17-one (Epiandrosterone): A naturally occurring steroid with weak androgenic activity.
5|A-Androstan-17|B-ol-3-one (Dihydrotestosterone): A potent androgen involved in the development of male characteristics.
Androsterone: Another steroid hormone with weak androgenic activity.
Uniqueness: 5|A-Androstan-3|A-ol-17-one-d5 is unique due to its deuterium labeling, which provides enhanced stability and traceability in scientific research. This makes it particularly valuable for studies requiring precise quantification and tracking of steroid metabolites .
Propiedades
Fórmula molecular |
C19H30O2 |
|---|---|
Peso molecular |
295.5 g/mol |
Nombre IUPAC |
(3S,5R,8R,9S,10S,13S,14S)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-16,20H,3-11H2,1-2H3/t12-,13+,14+,15+,16+,18+,19+/m1/s1/i7D2,11D2,13D |
Clave InChI |
QGXBDMJGAMFCBF-BXOQJNCRSA-N |
SMILES isomérico |
[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CCC4=O)C)C)([2H])[2H])O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





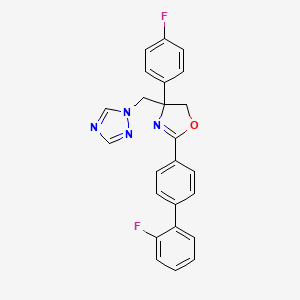
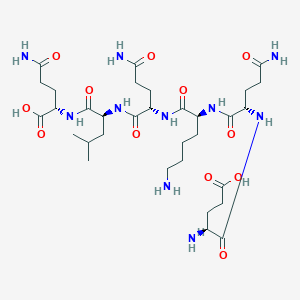
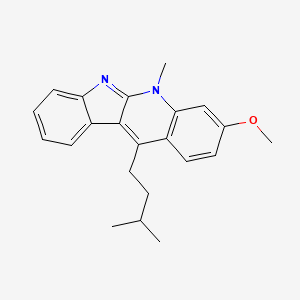
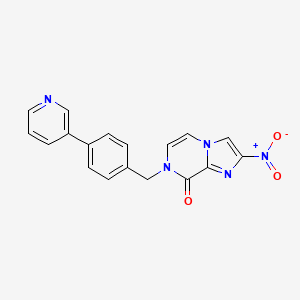
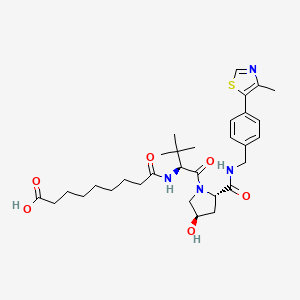

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
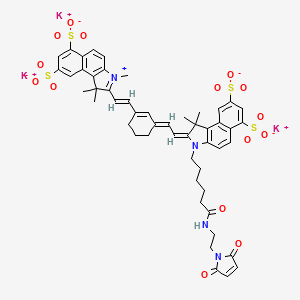
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)sulfonylethenyl]aniline](/img/structure/B12406918.png)
